An In-depth Technical Guide to (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride
An In-depth Technical Guide to (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride
Executive Summary: This document provides a comprehensive technical overview of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride (CAS No: 58577-95-0), a pivotal chiral building block in modern synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and contextualize its significant role in the development of enantiomerically pure pharmaceuticals. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile intermediate.
Introduction: The Strategic Importance of a Chiral Synthon
In the landscape of pharmaceutical development, stereochemical purity is not merely a regulatory hurdle but a fundamental principle for enhancing therapeutic efficacy and minimizing off-target side effects. Chiral building blocks, or synthons, are the foundational components that enable the stereospecific construction of complex active pharmaceutical ingredients (APIs). (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride stands out as a particularly valuable C-3 synthon, possessing a defined stereocenter and three distinct functional groups: a primary amine, a primary alcohol, and a protected primary alcohol (benzyl ether).
This trifunctional nature, combined with its specific (R)-configuration, makes it an essential intermediate in the synthesis of numerous chiral molecules, most notably beta-blockers used to manage cardiovascular diseases like hypertension.[1] The benzyl ether serves as a robust protecting group for the 3-hydroxyl function, allowing for selective manipulation of the amine and the 1-hydroxyl groups in multi-step synthetic sequences. This guide elucidates the critical technical details necessary for its effective utilization in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in synthesis. (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is a white to off-white solid at room temperature, and its key properties are summarized below.
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 58577-95-0 | [2][3] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | [1][2][3] |
| Molecular Weight | 217.69 g/mol | [1][2][3] |
| Appearance | Colorless to yellow liquid or low melting solid (as free base) | [4][5] |
| Melting Point | 34-37 °C (as free base) | [6][7] |
| Boiling Point | 307 °C (as free base) | [6][7] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1][2] |
| SMILES | NCOCc1ccccc1 | [7] |
| InChI Key | ZJUOMDNENVWMPL-SNVBAGLBSA-N (for free base) | [5][6][7] |
Chemical Structure Visualization
The structural arrangement, particularly the stereochemistry at the C2 position, is fundamental to the utility of this molecule.
Caption: Chemical structure of (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride.
Synthesis and Stereochemical Control
The economic and stereochemical viability of synthesizing this chiral building block is paramount. While several routes exist, a highly efficient and scalable method involves the enantioselective hydrolysis of a prochiral precursor, catalyzed by a lipase. This bio-catalytic approach is favored in industrial settings due to its high enantioselectivity, mild reaction conditions, and environmental friendliness.
Representative Synthetic Workflow
A practical synthesis can be achieved starting from the inexpensive and commercially available 2-(hydroxymethyl)-1,3-propanediol.[8] The following workflow illustrates a key telescoped process that is reproducible on a pilot-plant scale.[8]
Caption: A scalable workflow for the synthesis of the target compound.
Causality in Synthesis: The Role of Biocatalysis
The choice of lipase-catalyzed hydrolysis is a critical, experience-driven decision.[8]
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Expertise & Causality: A prochiral diacetate is synthesized, which possesses a plane of symmetry. The lipase enzyme, being chiral itself, can selectively hydrolyze one of the two ester groups, leading to a chiral monoacetate. This enantioselectivity is difficult and often more expensive to achieve with traditional chemical catalysts. The enzyme provides a high enantiomeric excess (ee) under mild, aqueous conditions, which simplifies downstream purification and avoids harsh reagents.
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Trustworthiness & Validation: The stereochemical outcome of this step is self-validating. The enantiomeric excess of the resulting monoacetate can be precisely determined using chiral HPLC or GC. This analytical checkpoint ensures that the material proceeding to the next step has the required stereochemical purity, preventing the waste of resources on material that does not meet specification.
Analytical Characterization Protocols
Confirming the identity, purity, and stereochemistry of the final compound is non-negotiable. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While actual spectra are instrument- and solvent-dependent, the expected proton (¹H) and carbon-¹³ (¹³C) NMR signals for the free base form are predictable.
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¹H NMR: Expect signals corresponding to:
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Aromatic protons of the benzyl group (typically a multiplet around 7.2-7.4 ppm).
-
The benzylic CH₂ protons (a singlet around 4.5 ppm).
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The protons of the propanol backbone (a complex set of multiplets between 3.0-4.0 ppm).
-
The amine and hydroxyl protons (broad signals that are D₂O exchangeable).
-
-
¹³C NMR: Expect distinct signals for the aromatic carbons, the benzylic carbon, and the three aliphatic carbons of the propanol backbone.
Infrared (IR) Spectroscopy
IR spectroscopy helps confirm the presence of key functional groups.
-
Protocol: A small amount of the sample is analyzed as a thin film or KBr pellet.
-
Expected Peaks:
-
Broad O-H and N-H stretching bands (3200-3500 cm⁻¹).
-
Aromatic C-H stretching (around 3000-3100 cm⁻¹).
-
Aliphatic C-H stretching (around 2850-3000 cm⁻¹).
-
C-O stretching (around 1050-1150 cm⁻¹).
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, confirming its elemental composition.
-
Protocol: Electrospray ionization (ESI) is a common method for this polar molecule.
-
Expected Ion: For the free base (C₁₀H₁₅NO₂), the expected [M+H]⁺ ion would be at m/z 182.12. For the hydrochloride salt, the cation would be observed.
Applications in Drug Development
The primary utility of (R)-2-amino-3-(benzyloxy)propan-1-ol is as a chiral intermediate.[1][8][9] Its structure is embedded within several classes of drugs.
-
Beta-Blockers: Many beta-adrenergic receptor antagonists (beta-blockers) are chiral amino alcohols. This synthon provides the correct stereochemistry required for potent activity at the receptor, directly influencing the drug's efficacy.
-
Macrolide Antibiotics: It serves as a building block in the synthesis of complex macrolide antibiotics.[9]
-
MAP Kinase Inhibitors: The C-4 chiral amine unit is reported as a key intermediate for potent p38 MAP kinase inhibitors, which are targets for treating inflammatory diseases.[8]
Caption: Logical flow from chiral building block to a final API class.
Safety, Handling, and Storage
Trustworthiness in the laboratory begins with safety. (R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride and its free base are corrosive and require careful handling.[7][10][11]
GHS Hazard Information
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Pictograms: GHS05 (Corrosion)[7]
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Hazard Statements:
Safe Handling Protocol
This protocol is a self-validating system for minimizing exposure.
-
Engineering Controls Assessment: ALWAYS handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10] Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE) Donning:
-
Wear nitrile or neoprene gloves. Do not use latex.
-
Wear a chemical-resistant lab coat, fully buttoned.
-
Wear ANSI-approved safety goggles and a full-face shield when handling larger quantities or when there is a splash risk.[7]
-
-
Material Handling:
-
Spill & Emergency Response:
-
In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10][11]
-
In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[3][10]
-
In case of inhalation, move the person to fresh air.[10]
-
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area designated for corrosive materials.[1][2][10] Store under an inert atmosphere.[2][10]
Conclusion
(R)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is more than just a chemical intermediate; it is an enabling tool for the precise, stereocontrolled synthesis of high-value pharmaceutical compounds. Its utility is rooted in its unique combination of functionality and defined stereochemistry. By understanding its properties, leveraging efficient synthetic methods like biocatalysis, and adhering to strict analytical and safety protocols, researchers can effectively harness this building block to advance the frontiers of drug discovery and development.
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(R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride. MySkinRecipes. [Link]
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(R)-2-AMINO-3-BENZYLOXY-1-PROPANOL. Conier Chem&Pharma Limited. [Link]
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Development of a Practical and Scalable Synthesis of (R)- and (S)-3-Amino-2-[(benzyloxy)methyl]propan-1-ol Monohydrochloride: A Useful C-4 Chiral Building Block. ACS Publications. [Link]
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(R)-(+)-2-Amino-3-benzyloxy-1-propanol: A Key Chiral Building Block for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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